molecular formula C10H9BrClF3O B14069655 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene

Cat. No.: B14069655
M. Wt: 317.53 g/mol
InChI Key: XNGZXPCEWHOYNT-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrClF3O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethoxy)benzene and 1,3-dibromopropane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as potassium carbonate or sodium hydride, is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic substitution reaction proceeds via the formation of an intermediate, which then undergoes further substitution to yield the final product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

    Binding Interactions: The presence of halogen atoms and trifluoromethoxy groups can enhance binding interactions with target molecules, increasing the compound’s efficacy.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene can be compared with similar compounds to highlight its uniqueness:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chlorine atom, which can affect its reactivity and binding interactions.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: The presence of two trifluoromethyl groups can lead to different chemical properties and applications.

    1-Bromo-3-(trifluoromethoxy)benzene: The absence of the propyl group can influence the compound’s solubility and reactivity.

Biological Activity

1-(3-Bromopropyl)-4-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrClF3O. This halogenated benzene derivative is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. Its unique structure allows for a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC10H9BrClF3O
Molecular Weight317.53 g/mol
IUPAC Name4-(3-bromopropyl)-1-chloro-2-(trifluoromethoxy)benzene
InChIInChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2
Canonical SMILESC1=CC(=C(C=C1CCCBr)OC(F)(F)F)Cl

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, alter receptor function, and influence biochemical pathways. The halogen atoms and the trifluoromethoxy group enhance binding interactions with target molecules, which may increase the compound's efficacy in biological applications.

Applications in Research

This compound serves as a versatile building block in organic synthesis and has potential applications in drug discovery. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that halogenated compounds similar to this compound can possess significant antimicrobial properties. A study on related compounds found that they effectively disrupted bacterial cell membranes, leading to increased permeability and cell death .
  • Anticancer Potential : Investigations into the biological activity of halogenated benzenes have shown potential anticancer effects through apoptosis induction in cancer cell lines. The presence of trifluoromethoxy groups may enhance these effects by improving solubility and bioavailability in biological systems .
  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have demonstrated that similar compounds inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
1-(3-Bromopropyl)-3-(trifluoromethyl)benzeneLacks chlorine atom; different reactivityLower binding affinity
1-Bromo-3,5-bis(trifluoromethyl)benzeneContains two trifluoromethyl groupsEnhanced lipophilicity
1-Bromo-3-(trifluoromethoxy)benzeneAbsence of propyl group affects solubilityPotentially lower antimicrobial activity

Properties

Molecular Formula

C10H9BrClF3O

Molecular Weight

317.53 g/mol

IUPAC Name

4-(3-bromopropyl)-1-chloro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

XNGZXPCEWHOYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)(F)F)Cl

Origin of Product

United States

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